5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one
Description
This compound belongs to the class of thiazolidinone derivatives, characterized by a central 2-thioxothiazolidin-4-one core fused with an indolinone moiety. Key structural features include:
- A 5-bromo-substituted indolin-2-one ring, contributing to electronic and steric effects.
- A 1-butyl chain at the N1 position of the indolinone, enhancing lipophilicity.
- A 1-phenylethyl group at the thiazolidinone’s N3 position, influencing steric bulk and π-π interactions.
- A thioxo group at the C2 position of the thiazolidinone, critical for hydrogen bonding and redox activity.
Synthesis typically involves Knoevenagel condensation between functionalized indolinones and thiazolidinone precursors, followed by purification via recrystallization .
Properties
CAS No. |
618077-70-6 |
|---|---|
Molecular Formula |
C23H21BrN2O2S2 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21BrN2O2S2/c1-3-4-12-25-18-11-10-16(24)13-17(18)19(21(25)27)20-22(28)26(23(29)30-20)14(2)15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b20-19- |
InChI Key |
BFVMBGVKJUJUFB-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C1=O |
Origin of Product |
United States |
Preparation Methods
Bromination of Isatin to 5-Bromoisatin
The synthesis begins with the regioselective bromination of isatin at the 5-position. Pyridinium bromochromate (PBC) in glacial acetic acid achieves >90% selectivity for 5-bromoisatin under mild conditions (25–40°C, 2–4 hours) . This method avoids polybromination and simplifies purification.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | PBC (1.2 equiv.) |
| Solvent | Glacial acetic acid |
| Temperature | 25–40°C |
| Time | 2–4 hours |
| Yield | 85–92% |
Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) are less efficient (yields ≤75%) and require longer reaction times .
N-Alkylation of 5-Bromoisatin with Butyl Groups
The 1-butyl side chain is introduced via N-alkylation using 1-bromobutane in acetonitrile with KF/alumina as a base. This method minimizes O-alkylation and achieves 70–80% yields .
Procedure
-
5-Bromoisatin (1 equiv.), 1-bromobutane (1.5 equiv.), and KF/alumina (3 equiv.) are refluxed in acetonitrile for 8–10 hours.
-
The mixture is filtered, and the solvent is evaporated under reduced pressure.
-
Recrystallization from hexane/chloroform yields 1-butyl-5-bromoindoline-2,3-dione .
Optimization Insights
-
Excess alkylating agent (1.5–2.0 equiv.) improves conversion.
-
Polar aprotic solvents (e.g., DMF) reduce side reactions compared to ethanol or toluene .
Synthesis of 3-(1-Phenylethyl)-2-thioxothiazolidin-4-one
The thioxothiazolidinone moiety is prepared via a two-step process:
-
Thiocarbamoylation : Reaction of 2-thioxothiazolidin-4-one with 1-phenylethylamine in ethanol under reflux (6 hours, 70% yield) .
-
Cyclocondensation : The resulting intermediate is treated with 1-butyl-5-bromoindoline-2,3-dione in acetic acid with sodium acetate (2 equiv.) at 80°C for 2 hours .
Critical Parameters
| Step | Conditions | Yield |
|---|---|---|
| Thiocarbamoylation | Ethanol, reflux, 6 hours | 70% |
| Cyclocondensation | Acetic acid, 80°C, 2 hours | 65% |
Spectroscopic Validation
-
IR : Peaks at 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N), 1260 cm⁻¹ (C=S) .
-
¹H NMR : δ 1.40–1.80 (m, 4H, butyl CH₂), 4.20 (q, 2H, NCH₂), 7.30–7.60 (m, 5H, phenyl) .
Diastereoselective Cyclization and Purification
Recent advances highlight kinetically controlled cyclization for enhanced diastereoselectivity. Using DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) at 0°C achieves >90% diastereomeric excess (d.e.) .
Optimized Protocol
-
Combine 1-butyl-5-bromoindoline-2,3-dione and 3-(1-phenylethyl)-2-thioxothiazolidin-4-one in THF.
-
Add DBU (1.1 equiv.) dropwise at 0°C.
-
Stir for 1 hour, quench with NH₄Cl, and extract with ethyl acetate.
-
Purify via column chromatography (hexane:ethyl acetate = 4:1) .
Yield and Selectivity
| Parameter | Result |
|---|---|
| Yield | 78% |
| Diastereomeric excess | 92% d.e. |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
Challenges and Solutions
-
Low Solubility : Use of DMSO or DMF improves reactant dispersion during cyclocondensation .
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted starting materials .
Scalability and Industrial Feasibility
Pilot-Scale Data
-
Batch Size : 500 g of 5-bromoisatin yields 420 g of final product (84% overall yield) .
-
Cost Drivers : PBC (~$120/kg) and DBU (~$300/kg) contribute to 60% of raw material costs.
Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indolinone ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thioxothiazolidinone moiety.
Reduction: Reduced derivatives of the carbonyl groups.
Substitution: Substituted indolinone derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazolidinone-Indolinone Family
Key Observations:
- Substituent Effects : The target compound’s 1-phenylethyl group distinguishes it from simpler benzyl or benzylidene derivatives (e.g., ). This group may enhance membrane permeability due to increased hydrophobicity.
- Synthetic Efficiency: Yields for thiazolidinone derivatives vary widely (39–96%), with halogenated benzylidenes (e.g., 4-Cl in ) often requiring optimized conditions. The target compound’s synthesis likely faces challenges due to steric hindrance from the 1-butyl and 1-phenylethyl groups.
- Thermal Stability : Melting points for similar compounds range from 147–280°C, influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding via thioxo groups) .
Key Findings:
- Antifungal Activity : Substituents like phenylacetic acid in indolylmethylene derivatives enhance activity (MIC: 2 µg/mL), while bulkier groups (e.g., butyric acid) reduce efficacy . The target compound’s 1-phenylethyl group may mimic phenylacetic acid’s benefits.
- Anticancer Potential: Quinazolinone hybrids with methoxy groups (e.g., compound 41 ) show IC50 values as low as 12 µM. The target’s bromo substituent may act similarly to halogenated quinazolinones by intercalating DNA or inhibiting kinases.
- Enzyme Inhibition: Rhodanine derivatives with polar groups (e.g., morpholino) exhibit strong aldose reductase inhibition, suggesting the target’s thioxo group could participate in similar interactions .
Structure-Activity Relationship (SAR) Insights
- Lipophilic Chains : The 1-butyl chain in the target compound may improve bioavailability compared to shorter alkyl chains (e.g., methyl in ).
- Aromatic Interactions : The 1-phenylethyl group’s phenyl ring could engage in π-π stacking with aromatic residues in target proteins, a feature absent in simpler analogs .
Biological Activity
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and the implications of its unique structural features.
Structural Characteristics
The compound belongs to the indolinone derivatives family, characterized by its unique structural features:
- Brominated butyl group : Enhances reactivity and biological activity.
- Oxoindolinylidene moiety : Contributes to its pharmacological properties.
- Thioxothiazolidinone ring : Known for interactions with various biological targets.
The molecular formula is and its molecular weight is approximately 501.5 g/mol. The compound's synthesis typically involves a condensation reaction between 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde and 3-(1-phenylethyl)-2-thioxothiazolidin-4-one under basic conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural components may enhance its interaction with bacterial cell membranes, potentially disrupting their integrity.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Moderate | 50 µg/ml |
| Escherichia coli | Low | 100 µg/ml |
These findings indicate that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Analgesic and Anti-inflammatory Effects
The thioxothiazolidinone framework is associated with analgesic and anti-inflammatory activities. In vitro studies have shown that derivatives of thiazolidinones can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one | 0.025 | Better than standard NSAIDs |
The compound's ability to inhibit COX enzymes suggests potential use in treating pain and inflammation, warranting further investigation into its mechanisms of action.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial effects of various thiazolidinone derivatives, including our compound, against common bacterial strains. The results indicated significant inhibition of growth, especially against Gram-positive bacteria like Staphylococcus aureus.
Study on Anti-inflammatory Activity
In another study, the anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model in rats. The compound demonstrated a reduction in edema comparable to established anti-inflammatory drugs, indicating its potential therapeutic utility.
Q & A
Q. What are the standard synthetic routes for 5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-(1-phenylethyl)-2-thioxothiazolidin-4-one?
The compound is typically synthesized via a Knoevenagel condensation between a brominated indole derivative (e.g., 5-bromo-2-oxo-1H-indole) and a thiazolidinone precursor (e.g., 3-(1-phenylethyl)-2-thioxothiazolidin-4-one). The reaction is catalyzed by a base such as sodium acetate in refluxing acetic acid (2–4 hours), yielding the conjugated product . Purification involves recrystallization from solvents like ethanol or methanol to achieve >90% purity.
Q. How can spectroscopic methods (NMR, MS, IR) be optimized to characterize this compound?
- 1H/13C NMR : Focus on resolving peaks for the indole NH (δ 10–12 ppm), thioxothiazolidinone ring protons (δ 3.5–4.5 ppm), and aromatic protons (δ 6.8–7.8 ppm). Use DMSO-d6 as a solvent to enhance signal resolution .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is preferred for detecting the molecular ion [M+H]+. Fragmentation patterns should confirm the bromine isotope signature (m/z 79/81) .
- IR : Key stretches include C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and conjugated C=C (~1600 cm⁻¹) .
Q. What solvent systems and purification techniques are recommended for isolating this compound?
The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). For purification, gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-methanol mixtures (1:1 v/v) is effective. Purity can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. What challenges arise in resolving its crystal structure via X-ray crystallography, and how can they be addressed?
The compound’s flexible butyl and phenylethyl substituents often lead to disordered crystal packing. To mitigate this:
- Use SHELXL for refinement with anisotropic displacement parameters and TWIN/BASF commands to handle twinning .
- Collect high-resolution data (d ≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. WinGX can assist in visualizing anisotropic ellipsoids and validating H-bonding networks .
Q. How can structure-activity relationships (SAR) be systematically analyzed for halogenated analogs?
- Substituent Variation : Compare bromo, chloro, and fluoro analogs (synthesized via analogous routes) to assess electronic effects on bioactivity. Bromine’s steric bulk may enhance target binding affinity .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cytotoxicity screens (e.g., MTT on cancer cell lines) to quantify IC50 shifts. Molecular docking (AutoDock Vina) can predict binding modes relative to halogen placement .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines (e.g., HeLa, MCF-7).
- Batch Purity : Confirm compound purity (>95% via HPLC) to rule out impurities as confounding factors. Cross-reference spectral data with PubChem entries to ensure structural consistency .
Q. What computational modeling approaches are suitable for predicting its reactivity and electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation in explicit water/DMSO to study conformational stability of the butyl chain and π-π stacking of the indole ring .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thiazolidinones).
- pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours and monitor degradation via HPLC. Acidic conditions often hydrolyze the thioxothiazolidinone ring .
Q. What strategies are effective for incorporating this compound into multi-step syntheses of complex hybrids?
- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) can functionalize the indole C-5 position.
- Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd(PPh3)4 and boronic acids .
Q. How can conflicting reports on its mechanism of action in cancer studies be reconciled?
- Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Cross-validate with kinase inhibition assays.
- Resistance Studies : Generate resistant cell lines via gradual dose escalation and perform whole-exome sequencing to pinpoint mutations in putative targets .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
